N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-oxo-2-[3-oxo-3-(thiophen-2-ylmethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3S2/c1-3-24(27(36)31-19-9-6-8-18(2)16-19)39-29-33-22-12-5-4-11-21(22)26-32-23(28(37)34(26)29)13-14-25(35)30-17-20-10-7-15-38-20/h4-12,15-16,23-24H,3,13-14,17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBIUKCNGAWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Structural similarity analysis employs computational metrics such as the Tanimoto coefficient and molecular fingerprinting to quantify overlaps in functional groups, scaffolds, and substituents . Key structural analogs include:
Key Observations :
- The target compound’s imidazoquinazolinone core distinguishes it from benzo[b]thiophene (Compound 86) and pyrazole-based analogs ().
- Lower similarity scores (≤0.68) highlight the uniqueness of the thiophen-2-ylmethyl carbamoyl group in the target compound.
Bioactivity Profiles and Mode of Action
Bioactivity clustering reveals that structurally related compounds often exhibit comparable target affinities or mechanisms . For example:
- Compound 86 () demonstrates antimicrobial activity, likely due to its nitrothiazole moiety, which disrupts bacterial electron transport chains.
- CAS 527714-15-4 () shows kinase inhibition, attributed to its triazinoindole scaffold’s planar aromaticity.
- Aglaithioduline (), a phytocompound with ~70% similarity to HDAC inhibitor SAHA, illustrates how minor structural variations (e.g., phenylpropanoid vs. hydroxamate groups) alter epigenetic activity.
The target compound’s imidazoquinazolinone core may confer kinase or protease inhibition, akin to quinazoline-based drugs, while its sulfanyl group could enhance redox modulation or metal chelation .
Computational and Docking Analyses
Molecular docking and chemical space networking () classify compounds into clusters based on Murcko scaffolds and Morgan fingerprints. The target compound’s docking affinity against hypothetical targets (e.g., kinases) is predicted to differ from analogs due to:
- Steric effects : The bulky thiophen-2-ylmethyl carbamoyl group may hinder binding in shallow active sites.
- Electronic interactions : The sulfanyl moiety’s polarizability could strengthen hydrogen bonding compared to chloro/fluoro substituents in Compound 86 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
